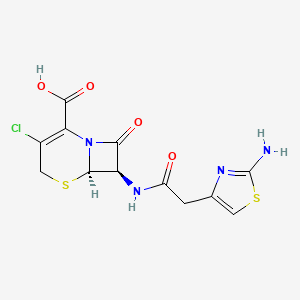
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its structure includes a cephem nucleus, which is a characteristic feature of cephalosporins, and a thiazole ring, which contributes to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic compounds. One common method involves the condensation of 2-amino-4-thiazoleacetic acid with a cephem derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using a chemoenzymatic process. This method combines chemical synthesis with enzymatic reactions to achieve high yields and purity. For example, the use of immobilized penicillin acylase enzyme can enhance the efficiency of the process by selectively cleaving specific protecting groups .
Analyse Chemischer Reaktionen
Types of Reactions
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiazole ring, potentially altering the compound’s antibacterial activity.
Reduction: Reduction reactions can affect the cephem nucleus, leading to changes in the compound’s stability.
Substitution: Halogen substitution reactions can occur at the chloro group, resulting in derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
Wissenschaftliche Forschungsanwendungen
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other cephalosporin derivatives.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It is used in the development of new antibiotics to combat resistant bacterial strains.
Industry: The compound is utilized in the production of antibacterial coatings and materials.
Wirkmechanismus
The mechanism of action of 7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar cephem nucleus but different side chains.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
7-(((2-Amino-4-thiazolyl)acetyl)amino)-3-chloro-3-cephem-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a cephem nucleus, which provides a distinct spectrum of antibacterial activity and stability compared to other cephalosporins .
Eigenschaften
CAS-Nummer |
110425-20-2 |
|---|---|
Molekularformel |
C12H11ClN4O4S2 |
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H11ClN4O4S2/c13-5-3-22-10-7(9(19)17(10)8(5)11(20)21)16-6(18)1-4-2-23-12(14)15-4/h2,7,10H,1,3H2,(H2,14,15)(H,16,18)(H,20,21)/t7-,10-/m1/s1 |
InChI-Schlüssel |
FXNJFBGXXJAMQB-GMSGAONNSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CSC(=N3)N)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


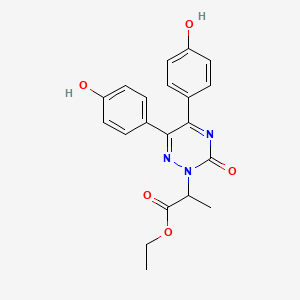

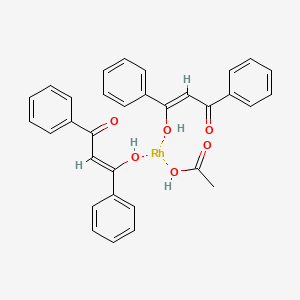
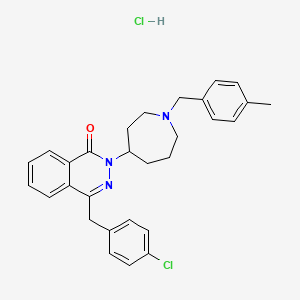


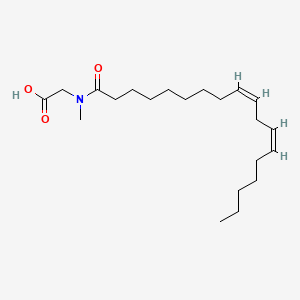
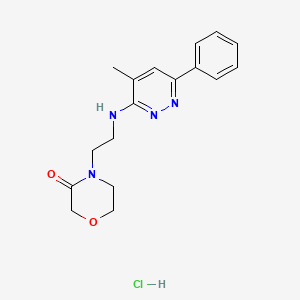
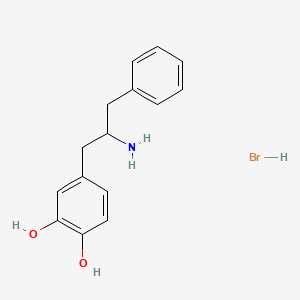
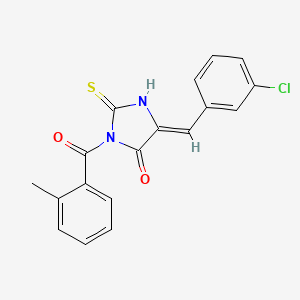

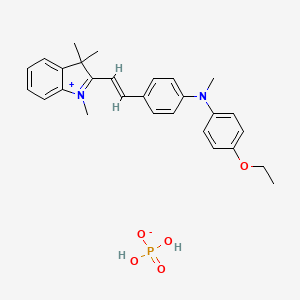
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
